2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine
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Overview
Description
2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine: is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with tetrahydropyran and chlorinating agents . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Formation of substituted pyrimidine derivatives.
Oxidation Reactions: Formation of oxidized pyrimidine compounds.
Reduction Reactions: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry: 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine is used as a building block in the synthesis of various organic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding . Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays .
Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . Its versatility and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to active sites on enzymes, inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
2-Chloro-4-pyrimidinamine: Similar in structure but lacks the tetrahydropyran ring.
N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine: Similar but without the chlorine atom.
2-Chloro-N-methylpyrimidin-4-amine: Similar but with a methyl group instead of the tetrahydropyran ring.
Uniqueness: 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine is unique due to the presence of both the chlorine atom and the tetrahydropyran ring, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-chloro-N-(oxan-4-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-9-11-4-1-8(13-9)12-7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRCEVOXEOAZEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC(=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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